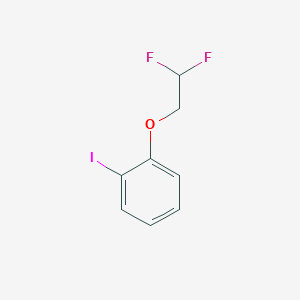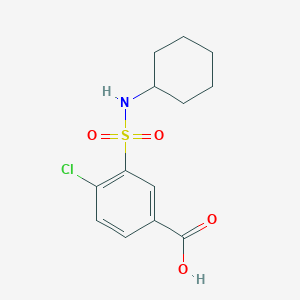![molecular formula C12H8N4 B8722343 2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene CAS No. 77762-30-2](/img/structure/B8722343.png)
2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique fused ring structure, which combines elements of pyrimidine, imidazole, and indole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole typically involves multi-step reactions that require precise control of reaction conditions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyrimidine with an indole derivative in the presence of a dehydrating agent can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
作用機序
The mechanism of action of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action can vary depending on the specific biological context and target .
類似化合物との比較
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one
Uniqueness
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole stands out due to its unique fused ring structure, which combines elements of pyrimidine, imidazole, and indoleCompared to similar compounds, it offers a broader range of chemical and biological interactions, making it a valuable tool in various research fields .
特性
CAS番号 |
77762-30-2 |
|---|---|
分子式 |
C12H8N4 |
分子量 |
208.22 g/mol |
IUPAC名 |
2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene |
InChI |
InChI=1S/C12H8N4/c1-2-5-9-8(4-1)10-11(14-9)16-7-3-6-13-12(16)15-10/h1-7,14H |
InChIキー |
NZCNBDIYEPILFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)N4C=CC=NC4=N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE](/img/structure/B8722284.png)




![methyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8722320.png)




